molecular formula C20H18BrN3O2 B2937588 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 946330-76-3

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2937588
CAS No.: 946330-76-3
M. Wt: 412.287
InChI Key: SNONOARLOCGDOS-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle linked to a pyrrolidin-2-one (2-pyrrolidone) core, a structure recognized for its significant relevance in neuropharmacology . The 1,2,4-oxadiazole ring is a privileged structure in drug design, valued for its bioisosteric properties where it can serve as a stable surrogate for ester and amide functional groups, thereby often enhancing metabolic stability and improving the pharmacokinetic profiles of lead compounds . The incorporation of a 4-bromophenyl substituent on the oxadiazole ring provides a synthetic handle for further structural diversification via cross-coupling reactions, making this molecule a versatile intermediate. The biological potential of this compound is inferred from its distinct pharmacophores. The 1,2,4-oxadiazole moiety is found in several commercially available drugs and is associated with a wide spectrum of biological activities, including effects on the central nervous system . Furthermore, the 2-pyrrolidone core is a key structural element in nootropic and neuroprotective agents . As such, this complex molecule is of high interest for screening against neurological targets, investigating new mechanisms of action, and serving as a building block in the synthesis of novel therapeutic candidates. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-12-3-8-17(13(2)9-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-6-16(21)7-5-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONOARLOCGDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C23H20BrN4O2
  • Molecular Weight : 445.34 g/mol
  • CAS Number : 50928271

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound has shown potential in various cancer cell lines:

  • Cytotoxicity : Studies report IC50 values indicating effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, related oxadiazole derivatives have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-70.12
Oxadiazole Derivative BA5492.78

The anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction : The compound enhances p53 expression and activates caspase pathways leading to programmed cell death in cancer cells .
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression and inhibits proliferation in sensitive cancer cell lines .

Antimicrobial Activity

There is emerging evidence that oxadiazole derivatives exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Study Findings

A study conducted on the antimicrobial activity of oxadiazoles indicated that derivatives similar to the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong antimicrobial activity.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of oxadiazole derivatives. The compound may offer benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

In vivo studies have demonstrated that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential application in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 4-bromophenyl group distinguishes this compound from analogs with chloro-, methoxy-, or trifluoromethyl-substituted aryl rings. Key comparisons include:

Compound Name Oxadiazole Substituent Pyrrolidin-2-one Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 4-Bromophenyl 2,4-Dimethylphenyl C₂₀H₁₈BrN₃O₂ (est.) ~428.3 High lipophilicity (Br), moderate steric bulk
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one 4-Chlorophenyl 3,4-Dimethoxyphenyl C₂₀H₁₈ClN₃O₄ 399.8 Lower molecular weight, increased polarity (Cl, OMe)
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one 2-Chlorophenyl 3,4-Dimethoxyphenyl C₂₀H₁₈ClN₃O₄ 399.8 Ortho-substitution may hinder binding vs. para-Br
3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one 4-Trifluoromethylphenyl 4-Fluorophenyl C₂₁H₁₆F₄N₃O₂ 418.4 Enhanced electron-withdrawing effects (CF₃)

Key Insights :

  • Bromine vs.
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ) enhance polarity and hydrogen-bonding capacity compared to methyl groups, which prioritize lipophilicity.
Core Structure and Bioisosterism

The pyrrolidin-2-one scaffold is shared with analogs such as PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) and cannabinoid receptor antagonists like AM251 . Unlike AM251’s pyrazole core, the pyrrolidinone in the target compound offers conformational rigidity and hydrogen-bonding sites via the lactam carbonyl.

Activity Implications :

  • The oxadiazole-pyrrolidinone hybrid may target enzymes or receptors requiring both hydrophobic (Br, methyl) and polar (lactam) interactions.
  • Compared to triazole derivatives (e.g., ), oxadiazoles lack hydrogen-bond donors, possibly reducing off-target interactions.
Pharmacokinetic and Physicochemical Properties
Property Target Compound 4-Chlorophenyl Analog 2,4-Dimethoxyphenyl Analog
LogP (est.) ~3.5 (highly lipophilic) ~2.8 ~2.3
Solubility Low (Br, methyl) Moderate (Cl, OMe) Higher (OMe groups)
Metabolic Stability High (oxadiazole) High Moderate (OMe demethylation)

Implications :

  • The 2,4-dimethylphenyl group increases hydrophobicity, favoring blood-brain barrier penetration but complicating aqueous formulation.
  • Methoxy-substituted analogs () may exhibit better solubility but faster metabolic clearance.

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